Anti-melanoma Agent 1 (Compound 5m): A Technical Guide to its Synthesis and Characterization
Anti-melanoma Agent 1 (Compound 5m): A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anti-melanoma agent 1, also referred to as Compound 5m, has been identified as a promising candidate in the landscape of melanoma therapeutics. This technical guide provides a comprehensive overview of its synthesis, characterization, and biological evaluation. The compound, with the chemical name 1-((4-biphenyl)methylamino)-3-(3-anilinophenoxy)propan-2-ol, has demonstrated significant anti-proliferative and pro-apoptotic activities in various melanoma cell lines. This document outlines the methodologies for its synthesis and details the experimental protocols for its biological characterization, including cytotoxicity assays, apoptosis analysis, cell cycle analysis, and the investigation of its effects on the cellular microtubule network. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and the proposed signaling pathway are visualized using Graphviz diagrams.
Compound Characterization
Compound 5m is a 1-arylamino-3-aryloxypropan-2-ol derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-((4-biphenyl)methylamino)-3-(3-anilinophenoxy)propan-2-ol |
| Molecular Formula | C₂₈H₂₈N₂O₂ |
| Molecular Weight | 424.53 g/mol |
| CAS Number | 2418579-17-4 |
| Primary Reference | Chang Q, et al. Bioorg Med Chem. 2020 May 1;28(9):115404.[1] |
While the detailed experimental characterization data from the primary literature was not accessible, the following table outlines the expected analytical techniques used for the structural elucidation and purity assessment of Compound 5m.
| Analytical Technique | Expected Data |
| ¹H NMR | Chemical shifts (ppm), integration, multiplicity, and coupling constants for all protons. |
| ¹³C NMR | Chemical shifts (ppm) for all unique carbon atoms. |
| Mass Spectrometry | Molecular ion peak (m/z) corresponding to the molecular weight. |
| HPLC | Retention time and peak purity to determine the compound's purity. |
Synthesis Protocol
The synthesis of Compound 5m, a 1-arylamino-3-aryloxypropan-2-ol derivative, would typically follow a multi-step synthetic route. Although the specific details from the primary literature were unavailable, a general synthetic pathway can be proposed based on established organic chemistry principles for this class of compounds.
General Procedure:
Step 1: Synthesis of 1-(3-Anilinophenoxy)-2,3-epoxypropane To a solution of 3-anilinophenol in a suitable solvent such as acetone, a base like potassium carbonate is added. The mixture is stirred, and epichlorohydrin is added dropwise. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography.
Step 2: Synthesis of 1-((4-biphenyl)methylamino)-3-(3-anilinophenoxy)propan-2-ol (Compound 5m) The intermediate epoxide, 1-(3-anilinophenoxy)-2,3-epoxypropane, is dissolved in a solvent like ethanol. To this solution, 4-biphenylmethylamine is added. The reaction mixture is heated to reflux for several hours and monitored by TLC. Upon completion, the solvent is evaporated, and the resulting residue is purified by column chromatography to yield the final product, Compound 5m.
Biological Activity and Experimental Protocols
Compound 5m exhibits significant anti-melanoma activity, primarily through the induction of apoptosis, cell cycle arrest, and disruption of the microtubule network.
Antiproliferative Activity
The antiproliferative effects of Compound 5m have been quantified in several human melanoma cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.
| Cell Line | IC₅₀ (µM) |
| SK-MEL-5 | 3.70 ± 0.17 |
| SK-MEL-28 | 3.30 ± 0.06 |
| A375 | 1.98 ± 0.10 |
Data from MedChemExpress, citing Chang Q, et al. 2020.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Melanoma cells (e.g., SK-MEL-5, SK-MEL-28, A375) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of Compound 5m (typically in a range from 0 to 100 µM) and incubated for a specified period (e.g., 48 hours).
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MTT Addition: Following incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
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Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.
Induction of Apoptosis
Compound 5m has been shown to induce apoptosis in melanoma cells.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Melanoma cells are treated with Compound 5m at relevant concentrations (e.g., 1 and 2 µM) for a specified time (e.g., 24 hours).
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Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
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Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.
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Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Treatment with Compound 5m leads to cell cycle arrest at the G2/M phase in melanoma cells.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method utilizes the DNA-intercalating properties of PI to determine the distribution of cells in different phases of the cell cycle.
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Cell Treatment and Harvesting: Melanoma cells are treated with Compound 5m (e.g., 1 and 2 µM) for a defined period (e.g., 12 hours), then harvested and washed with PBS.
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Fixation: The cells are fixed in cold 70% ethanol.
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Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).
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Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Proposed Mechanism of Action and Signaling Pathway
Compound 5m is reported to disrupt the cellular microtubule network, a mechanism that can lead to G2/M cell cycle arrest and the induction of apoptosis. The precise signaling cascade initiated by Compound 5m in melanoma cells requires further elucidation; however, a plausible pathway based on its observed effects is proposed below.
